

Physicochemical characteristics of 1-Methyl-1h-1,2,4-triazol-5-amine

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Compound of Interest

Compound Name: 1-Methyl-1h-1,2,4-triazol-5-amine

Cat. No.: B103705

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An In-Depth Technical Guide to the Physicochemical Characteristics of **1-Methyl-1H-1,2,4-triazol-5-amine**

Introduction

1-Methyl-1H-1,2,4-triazol-5-amine (CAS No. 15795-39-8) is a heterocyclic compound featuring a five-membered triazole ring substituted with a methyl group and an amine group.[1] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds, including notable antifungal agents.[2][3] The unique arrangement of nitrogen atoms in the triazole ring imparts specific electronic properties, making it an effective hydrogen bond donor and acceptor, and a stable aromatic system. Understanding the fundamental physicochemical characteristics of this molecule is paramount for researchers engaged in drug discovery, synthesis of novel materials, and agrochemical development, as these properties govern its reactivity, solubility, bioavailability, and analytical behavior.

This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, and analytical methodologies pertinent to **1-Methyl-1H-1,2,4-triazol-5-amine**. The content herein is synthesized from established chemical data and presented with the practical insights of an application scientist to empower researchers in their experimental design and data interpretation.

Section 1: Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental physicochemical parameters. These values are critical for predicting the compound's behavior in various environments, from reaction vessels to biological systems. The properties of **1-Methyl-1H-1,2,4-triazol-5-amine** are summarized below.

Property	Value	Source
CAS Number	15795-39-8	[1]
Molecular Formula	C ₃ H ₆ N ₄	[1]
Molar Mass	98.11 g/mol	[1]
Density (Predicted)	1.44 ± 0.1 g/cm ³	[1]
Boiling Point (Predicted)	281.9 ± 23.0 °C at 760 mmHg	[1][4]
Flash Point (Predicted)	124.3 °C	[4]
pKa (Predicted)	4.17 ± 0.50	[1][4]
LogP (Predicted)	-0.02150	[4]
Vapor Pressure (Predicted)	0.00347 mmHg at 25°C	[4]
Refractive Index (Predicted)	1.677	[4]

The predicted pKa of 4.17 suggests that the compound is a weak base.[1][4] The parent 1,2,4-triazole is amphoteric, with a pKa of 2.45 for the protonated form and 10.26 for the neutral molecule.[5] The electron-donating amine group is expected to increase the basicity of the ring nitrogens. The negative LogP value indicates that the compound is hydrophilic, suggesting good solubility in polar solvents.[4]

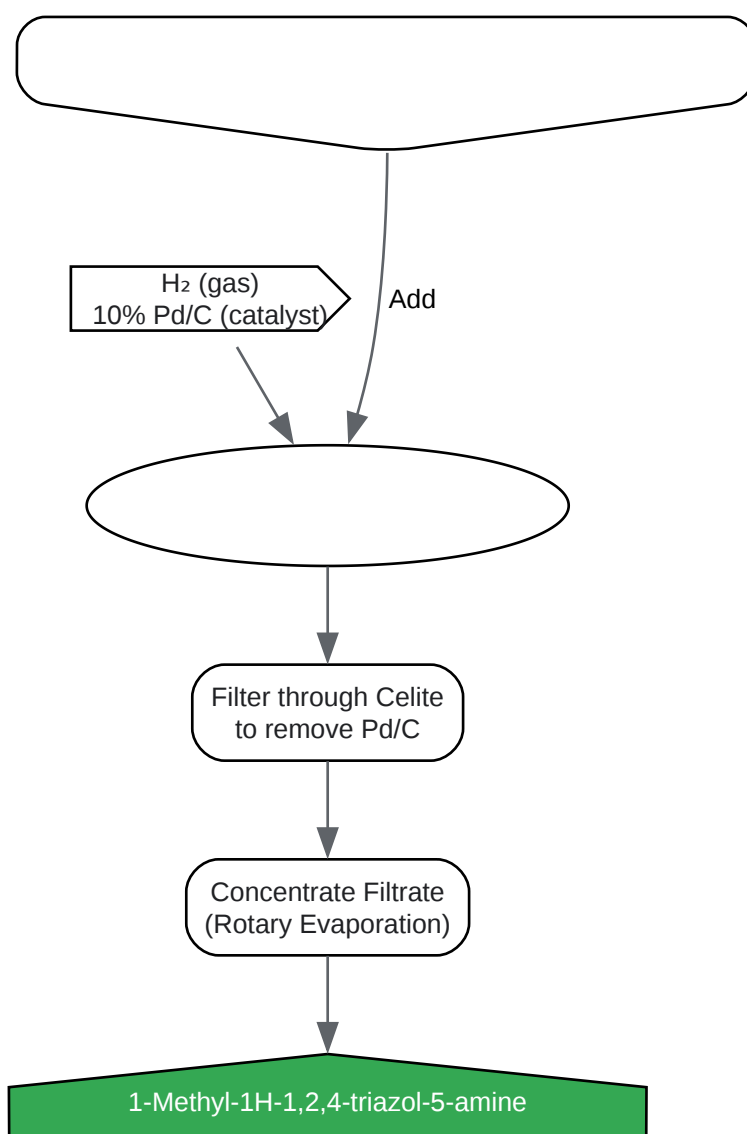
Section 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following sections detail the expected spectral characteristics and a robust analytical protocol for **1-Methyl-1H-1,2,4-triazol-5-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and diagnostic.
 - Methyl Protons (N-CH_3): A singlet integrating to 3H, expected in the range of 3.5-4.0 ppm. The direct attachment to a ring nitrogen atom results in a downfield shift.
 - Triazole Ring Proton (C-H): A singlet integrating to 1H, typically observed in the aromatic region, likely around 7.5-8.0 ppm.
 - Amine Protons (NH_2): A broad singlet integrating to 2H. Its chemical shift is highly variable (typically 2-5 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. This signal will disappear upon the addition of D_2O , a key validation step.^[6]
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will provide insight into the electronic environment of each carbon atom.
 - Methyl Carbon (N-CH_3): Expected to appear upfield, around 30-40 ppm.
 - Triazole Ring Carbons: Two distinct signals are expected. The carbon bearing the amine group (C_5) will be shifted significantly downfield due to the influence of the adjacent nitrogens and the amine group, likely in the 150-160 ppm range. The other ring carbon (C_3) would appear at a slightly more upfield position, around 140-150 ppm.



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References

- 1. chembk.com [chembk.com]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-METHYL-1H-1,2,4-TRIAZOLE-5-AMINE | lookchem [lookchem.com]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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